molecular formula C30H31N3O3S2 B452404 ethyl 2-[({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B452404
M. Wt: 545.7g/mol
InChI Key: QFYYPINNRKFQHZ-UHFFFAOYSA-N
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Description

Ethyl 2-[({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of indole and benzothiophene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Benzylation: The indole derivative is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Coupling with Benzothiophene: The benzylated indole is coupled with a benzothiophene derivative through a carbonylation reaction, often using palladium catalysts.

    Esterification: The final step involves esterification with ethyl chloroformate to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzothiophene rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common, especially on the indole ring, using reagents like halogens or nitro groups under acidic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nitro groups.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Alcohols or amines depending on the site of reduction.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its structure suggests it could be useful in the development of drugs targeting specific receptors or enzymes.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the indole and benzothiophene rings.

Mechanism of Action

The mechanism of action of ethyl 2-[({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The indole ring is known to bind to various protein sites, potentially inhibiting or activating specific pathways. The benzothiophene moiety may contribute to the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole nucleus.

    Benzothiophene Derivatives: Compounds such as raloxifene and zileuton, which feature the benzothiophene structure.

Uniqueness

What sets ethyl 2-[({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate apart is its combination of both indole and benzothiophene rings, providing a unique set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C30H31N3O3S2

Molecular Weight

545.7g/mol

IUPAC Name

ethyl 2-[(1-benzyl-2,3-dimethylindole-5-carbonyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C30H31N3O3S2/c1-4-36-29(35)26-22-12-8-9-13-25(22)38-28(26)32-30(37)31-27(34)21-14-15-24-23(16-21)18(2)19(3)33(24)17-20-10-6-5-7-11-20/h5-7,10-11,14-16H,4,8-9,12-13,17H2,1-3H3,(H2,31,32,34,37)

InChI Key

QFYYPINNRKFQHZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=CC4=C(C=C3)N(C(=C4C)C)CC5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=CC4=C(C=C3)N(C(=C4C)C)CC5=CC=CC=C5

Origin of Product

United States

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